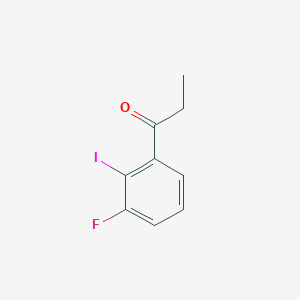
1-(3-Fluoro-2-iodophenyl)propan-1-one
Übersicht
Beschreibung
“1-(3-Fluoro-2-iodophenyl)propan-1-one” is a chemical compound with the molecular formula C9H8FIO. It has a molecular weight of 278.06 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for “1-(3-Fluoro-2-iodophenyl)propan-1-one” is1S/C9H8FIO/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5H,2H2,1H3 . This indicates that the compound consists of a propanone group attached to a phenyl ring, which is substituted with a fluorine atom at the 3rd position and an iodine atom at the 2nd position. Physical And Chemical Properties Analysis
“1-(3-Fluoro-2-iodophenyl)propan-1-one” is a liquid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Fluorescent pH Sensor and Chemosensor Applications
A study by Yang et al. (2013) introduced a heteroatom-containing organic fluorophore, which exhibits intramolecular charge transfer and aggregation-induced emission characteristics. This compound can act as a fluorescent pH sensor in both solution and solid state, demonstrating reversible switching between emission states through protonation and deprotonation. This behavior is crucial for sensing applications, including the detection of acidic and basic organic vapors, highlighting the potential of fluorinated compounds in environmental and health monitoring (Yang et al., 2013).
Analytical Characterizations and Syntheses
Dybek et al. (2019) explored the syntheses and analytical characterizations of a series of research chemicals based on the 1,2-diarylethylamine template, including fluorolintane and its isomers. These compounds have potential clinical applications and recreational use, with some functioning as NMDA receptor antagonists. The comprehensive analytical characterizations include mass spectrometry, chromatography, and spectroscopy, underscoring the importance of analytical chemistry in understanding the properties and potential uses of fluorinated and iodinated compounds (Dybek et al., 2019).
Synthesis and Antimicrobial Activity
Nagamani et al. (2018) synthesized a series of novel compounds with antimicrobial activities. These compounds were derived from fluorophenyl and methoxyphenyl propan-1-ones, illustrating the role of fluorinated compounds in the development of new antimicrobial agents. The synthesis and characterization of these compounds provide insight into the potential of fluorinated organic molecules in pharmaceutical applications, particularly in combating microbial resistance (Nagamani et al., 2018).
Applications in Organic Synthesis and Material Science
Umemoto et al. (2010) described the synthesis, properties, and reactivity of substituted phenylsulfur trifluorides, highlighting their utility as deoxofluorinating agents. These compounds, due to their fluorination reactivity and high stability, find applications in drug discovery and material science. The ability to introduce fluorine atoms into organic molecules can significantly alter their chemical properties, making such reactions valuable for the development of new materials and pharmaceuticals (Umemoto et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .
Eigenschaften
IUPAC Name |
1-(3-fluoro-2-iodophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FIO/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHHUUFMESAEAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




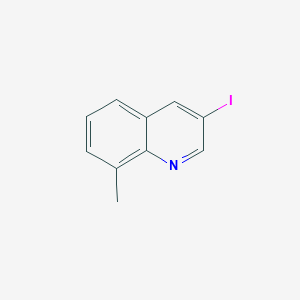
![2-[2-(Dimethylamino)ethoxy]pyridin-4-amine](/img/structure/B1529820.png)
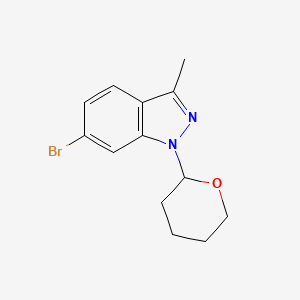

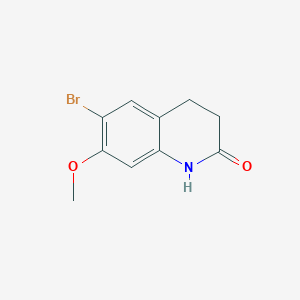
![[2-(Benzyloxy)pyridin-3-yl]methanol](/img/structure/B1529826.png)


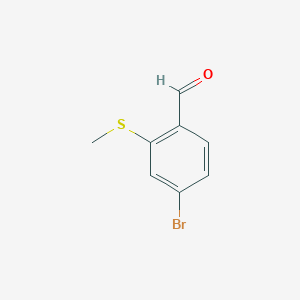

![6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1529835.png)
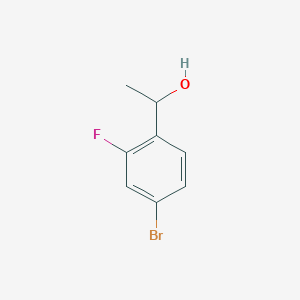
![2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine](/img/structure/B1529838.png)